molecular formula C6H13NO B1266515 2-(Aminomethyl)tetrahydropyran CAS No. 6628-83-7

2-(Aminomethyl)tetrahydropyran

Cat. No. B1266515
CAS RN: 6628-83-7
M. Wt: 115.17 g/mol
InChI Key: NYGCBQKDTGBHSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, including those with aminomethyl groups, involves various strategies that leverage the reactivity of precursors and the efficiency of catalysis. For instance, a method for synthesizing highly functionalized tetrahydropyrans involves the catalytic hydrogenation of oxazolines derived from corresponding aminopyranoses, exemplified by D-glucosamine, yielding desired products through a straightforward route (Hesek et al., 2008). Another approach involves the (3,5)-oxonium-ene reaction for synthesizing tetrasubstituted tetrahydropyrans from aldehydes and specific enoates under mild conditions, highlighting the versatility of synthetic methods available for accessing tetrahydropyran derivatives (Saha et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives, including 2-(aminomethyl)tetrahydropyran, can be characterized by various spectroscopic techniques. For example, a study on a novel bifunctional linker based on dihydropyran-2-carboxylic acid for peptide synthesis employed NMR spectroscopy to confirm the structure, demonstrating the role of molecular structure analysis in understanding the properties and reactivity of such compounds (Hsieh et al., 1998).

Chemical Reactions and Properties

Tetrahydropyran derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. The Mannich reaction, for example, illustrates the reactivity of tetrahydropyran derivatives towards forming aminomethylated products, which is crucial for further synthetic applications (Golovin et al., 1976). Additionally, the synthesis of 2-(aminomethyl)tetrahydropyran derivatives through modular assembly reactions, using 2-alkoxy-3,4-dihydropyran as a precursor, showcases the adaptability of these compounds in creating diverse molecular architectures (Sun et al., 2014).

Scientific Research Applications

Synthesis and Chemical Applications

  • Building Unit for Natural Products : 2-Amino-1,5-anhydro-2-deoxy-D-glucitol, a highly functionalized tetrahydropyran derivative, is utilized as a versatile building unit in the synthesis of various natural products. A simple route for synthesizing this compound from 2-aminopyranoses, such as D-glucosamine, has been developed, emphasizing its utility in organic synthesis (Hesek et al., 2008).

  • Activation of Double Bonds in Organic Compounds : A study shows that a tetrahydropyran-2-yloxy-group can activate double bonds in cyclohexene or cyclohexadiene systems, similar to an amino-group. This property is leveraged in Michael-type reactions to yield 2-substituted cyclohexanones or cyclohexenones, demonstrating its role in synthetic chemistry (Birch et al., 1970).

Biomedical Research and Drug Development

  • Inhibition of Bacterial Topoisomerases : Tetrahydropyran-based inhibitors of bacterial type II topoisomerases (such as DNA gyrase and topoisomerase IV) have shown potent activity against various bacterial pathogens, including multidrug-resistant strains. This highlights the potential of tetrahydropyran derivatives in developing novel antibiotics (Surivet et al., 2017).

  • Exploration in Antiproliferative Agents : Research on tetrahydropyran derivatives, such as neopeltolide, a marine macrolide with antiproliferative properties, has been significant. The complex structure of neopeltolide, which includes a tetrahydropyran ring, has made it an attractive target for synthetic chemists, indicating its importance in medicinal chemistry (Fuwa, 2016).

Material Science and Polymer Chemistry

  • Copolymerization with Maleic Anhydride : Tetrahydropyran-containing nucleic acid bases have been copolymerized with maleic anhydride, resulting in polymers analogous to poly(thymidylic acid) and poly(adenylic acid). This research showcases the potential of tetrahydropyran derivatives in developing novel polymers with specific properties (Han et al., 1992).

Safety And Hazards

2-(Aminomethyl)tetrahydropyran is harmful by inhalation, in contact with skin, and if swallowed . In case of fire, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, respiratory precaution, hand precaution, skin protection, and eye protection .

properties

IUPAC Name

oxan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCBQKDTGBHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031748
Record name 2-Aminomethyltetrahydropyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)tetrahydropyran

CAS RN

6628-83-7
Record name Tetrahydro-2H-pyran-2-methanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyran, 2-aminomethyltetrahydro-
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Record name 2-(Aminomethyl)tetrahydropyran
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Record name 2-Aminomethyltetrahydropyran
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Record name (Tetrahydro-2H-pyran-2-ylmethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RP Zelinski, NG Peterson… - Journal of the American …, 1952 - ACS Publications
… After six recrystallizations from methanol, the physical properties of the d-2-aminomethyltetrahydropyran d-tartrate were … (45%) of N-benzoyl-d-2-aminomethyltetrahydropyran, mp …
Number of citations: 11 pubs.acs.org
PH Turner - Journal of the American Chemical Society, 1979 - ACS Publications
… Samples of 2-tetrahydropyranylcarbinol and 2-aminomethyltetrahydropyran were purchased from Aldrich Chemical Co. and used without further purification. Microwave spectra were …
Number of citations: 4 pubs.acs.org
PN Kao, PH Turner - Journal of the American Chemical Society, 1979 - ACS Publications
… Samples of 2-tetrahydropyranylcarbinol and 2-aminomethyltetrahydropyran were purchased from Aldrich Chemical Co. and used without further purification. Microwave spectra were …
Number of citations: 13 pubs.acs.org
C Liao - 1949 - commons.und.edu
2, 3-Dihydropyran (I), an unsaturated cyclic ether, is a very reactive compound. The present investigation was under taken to oxidize I with aqueous potassium permanganate solution. It …
Number of citations: 0 commons.und.edu
CS Marvel, JA Fuller - Journal of the American Chemical Society, 1952 - ACS Publications
Three new 2-methyl-3-alkyl-l, 3-butadienes havebeen prepared and polymerized in an emulsion system. Polymerization rates of the new dienes are lower than that of dimethylbutadiene…
Number of citations: 16 pubs.acs.org
D Abson - 1964 - open.library.ubc.ca
The reaction of 3, 4-di-0-acetyl-D-xylal with 3 moles of synthesis gas (CO+ 2H₂) under oxo conditions gave predominantly two isomeric 2, 3-di-0-acetyl-1, 5-anhydro-4-deoxy-hexitols, …
Number of citations: 2 open.library.ubc.ca

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